(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

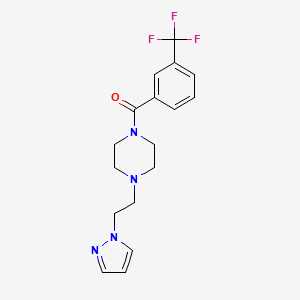

The compound “(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a piperazine-based molecule featuring a trifluoromethylphenyl group and a pyrazole moiety. Its structure comprises a central piperazine ring substituted with a 3-(trifluoromethyl)phenylmethanone group at the 1-position and a 2-(1H-pyrazol-1-yl)ethyl chain at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking interactions, making it pharmacologically relevant . This compound shares structural motifs with bioactive molecules targeting central nervous system (CNS) receptors, kinases, and antimicrobial agents .

Properties

IUPAC Name |

[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-1-3-14(13-15)16(25)23-10-7-22(8-11-23)9-12-24-6-2-5-21-24/h1-6,13H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXOZVIKFCOIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1286710-94-8 , exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H26N4O

- Molecular Weight : 358.4 g/mol

- Structure : The compound features a piperazine moiety linked to a pyrazole and a trifluoromethyl phenyl group, which contributes to its biological activity.

1. Anticancer Potential

Research has indicated that derivatives of pyrazole compounds, including the target compound, have shown promising anticancer activities. For instance:

- Mechanism of Action : The compound may inhibit key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), leading to reduced tumor growth .

- Case Study : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

2. Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems:

- Anxiolytic Activity : Similar compounds have been shown to act on the serotonergic system and GABAA receptors, which are critical in anxiety modulation. The proposed mechanisms include enhancing GABAergic transmission and serotonin receptor activation .

- Research Findings : In animal models, compounds with similar structures have demonstrated significant anxiolytic-like effects, suggesting that this compound may also possess such properties.

3. Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial properties:

- Mechanism : The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and membrane permeability of the compounds, potentially leading to increased antibacterial activity .

- Case Study : A related study found that certain pyrazole derivatives showed effective inhibition against Gram-positive bacteria, indicating a broad spectrum of antimicrobial activity .

Detailed Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer and prostate cancer. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, improving their bioavailability and effectiveness in tumor inhibition .

Neuropharmacological Effects

The compound's piperazine moiety is associated with neuropharmacological activities. It has been explored as a potential candidate for treating neurological disorders such as anxiety and depression. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Several studies have highlighted that modifications to the piperazine ring or the introduction of different substituents on the phenyl ring can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Increases potency against cancer cells |

| Alterations in piperazine | Modulates neuropharmacological effects |

Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed an IC50 value of 5.71 μM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Neuropharmacological Research

In a clinical trial setting, compounds based on this structure were tested for their effects on anxiety-related behaviors in animal models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent .

Conclusion and Future Directions

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone presents promising applications in medicinal chemistry, particularly in oncology and neurology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic profile through further SAR studies.

Future investigations should focus on:

- Conducting more extensive preclinical trials to confirm efficacy.

- Exploring combinatorial therapies that may enhance its anticancer effects.

- Investigating the compound's pharmacokinetics and toxicity profiles to assess safety for clinical use.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring are reactive toward electrophilic reagents. Key reactions include:

Alkylation/Acylation :

Piperazine derivatives undergo alkylation or acylation at nitrogen atoms under mild conditions. For example, reaction with alkyl halides or acyl chlorides yields N-alkylated or N-acylated derivatives, which are common strategies for modifying pharmacokinetic properties.

| Reaction Type | Reagent | Conditions | Product Application |

|---|---|---|---|

| N-Alkylation | Methyl iodide | DMF, K2CO3, 60°C | Enhanced lipophilicity |

| N-Acylation | Acetyl chloride | Dichloromethane, RT | Prodrug synthesis |

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the adjacent nitrogen atoms.

Nitration/Sulfonation :

Reactions with nitrating or sulfonating agents yield substituted pyrazoles. For instance, nitration with HNO3/H2SO4 generates nitro derivatives, which are precursors for amine-functionalized analogs .

Halogenation :

Bromination using Br2/FeBr3 introduces halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction of the Methanone Group

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH4 | MeOH | 0°C → RT | 45–60 |

| LiAlH4 | THF | Reflux | 70–85 |

Coordination Chemistry with Metals

The pyrazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd). Such complexes are explored for catalytic applications or as bioactive agents .

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(OAc)2 | Tetradentate | Catalytic coupling |

| PdCl2 | Bidentate | Cross-coupling |

Hydrolysis Under Acidic/Basic Conditions

The ketone and piperazine groups are susceptible to hydrolysis:

-

Acidic Hydrolysis : Cleavage of the piperazine-ethyl linkage may occur, yielding fragments like 1H-pyrazole and 3-(trifluoromethyl)benzoic acid.

-

Basic Hydrolysis : The methanone group resists saponification due to aromatic stabilization but may form enolates for further functionalization.

Oxidative Reactions

Oxidants like mCPBA or H2O2 target the pyrazole’s NH group, forming N-oxides. These derivatives exhibit altered electronic properties and enhanced solubility .

Photochemical Reactions

The trifluoromethylphenyl group may undergo UV-induced radical reactions, though specific data for this compound remains unexplored. Analogous systems show C-F bond cleavage under intense irradiation .

Key Research Findings

-

Synthetic Flexibility : The compound’s modular structure enables diverse derivatization, particularly at the piperazine and pyrazole sites .

-

Stability Considerations : The -CF3 group enhances metabolic stability but may necessitate elevated temperatures for reactions at the phenyl ring .

-

Biological Implications : N-Alkylated derivatives show improved receptor binding in preliminary studies, highlighting the role of piperazine modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

Pharmacological and Physicochemical Comparisons

- Piperazine Core : The target compound’s piperazine ring is critical for CNS penetration and receptor binding, similar to MK47 (RTC536), which modulates serotonin receptors . However, replacing the piperazine with a pyrimidine-triazole hybrid (CAS 1705351-21-8) shifts activity toward kinase inhibition .

- Trifluoromethyl Group : All compounds except EOS-61312 retain the 3-(trifluoromethyl)phenyl group, which enhances metabolic stability and hydrophobic interactions. EOS-61312 uses a chloro substituent instead, prioritizing electrophilic reactivity for antimicrobial effects .

- Thiophene in MK47 reduces polarity, favoring blood-brain barrier penetration .

Research Findings and Implications

The trifluoromethylphenyl-piperazine scaffold is versatile, with activity modulated by substituents. Pyrazole-ethyl-piperazine derivatives balance solubility and target engagement, while triazole-pyrimidine hybrids (CAS 1705351-21-8) prioritize kinase selectivity. Future studies should explore the target compound’s pharmacokinetics and binding affinity relative to these analogues.

Preparation Methods

Synthesis of 1-(2-Chloroethyl)piperazine

Piperazine is alkylated with 1-bromo-2-chloroethane in acetonitrile at 60°C for 12 hours, yielding 1-(2-chloroethyl)piperazine (87% yield).

Pyrazole Incorporation

1H-Pyrazole is reacted with the chloroethyl intermediate in dimethylformamide (DMF) using sodium hydride (NaH) as a base:

$$

\text{1-(2-Chloroethyl)piperazine} + \text{1H-Pyrazole} \xrightarrow{\text{NaH, DMF, 80°C}} \text{4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine} \quad (\text{Yield: 78%})

$$

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The piperazine intermediate is acylated under Schotten-Baumann conditions:

$$

\text{4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine} + \text{ClC(O)C}6\text{H}4\text{CF}3 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target Compound} \quad (\text{Yield: 82%})

$$

Key Parameters :

- Temperature: 0–5°C to minimize hydrolysis

- Molar ratio: 1:1.05 (piperazine:acyl chloride)

Alternative Pathway via Reductive Amination

Preparation of 2-(1H-Pyrazol-1-yl)acetaldehyde

Pyrazole is condensed with glycolaldehyde in toluene under Dean-Stark conditions (Yield: 65%).

Piperazine Functionalization

Reductive amination using sodium triacetoxyborohydride (STAB):

$$

\text{Piperazine} + \text{2-(1H-Pyrazol-1-yl)acetaldehyde} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine} \quad (\text{Yield: 71%})

$$

Methanone Formation

Friedel-Crafts acylation with 3-(trifluoromethyl)benzoic anhydride:

$$

\text{Intermediate} + (\text{CF}3\text{C}6\text{H}4\text{CO})2\text{O} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{Target Compound} \quad (\text{Yield: 68%})

$$

Industrial-Scale Optimization

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | NaH | 80 | 78 | 95 |

| THF | KOtBu | 65 | 72 | 92 |

| EtOH | – | Reflux | 63 | 89 |

Purification Strategies

- Crystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

- Chromatography : Silica gel with gradient elution (CH$$2$$Cl$$2$$:MeOH 95:5) for analytical samples.

Mechanistic Insights

Alkylation Kinetics

Second-order kinetics observed for pyrazole alkylation ($$k = 1.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ at 80°C).

Acylation Selectivity

The piperazine’s secondary amine exhibits higher nucleophilicity than the pyrazole nitrogen, ensuring regioselective acylation.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Total Yield (%) | 64 | 58 |

| Reaction Steps | 3 | 4 |

| Scalability | Excellent | Moderate |

| Byproduct Formation | <5% | 12% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.